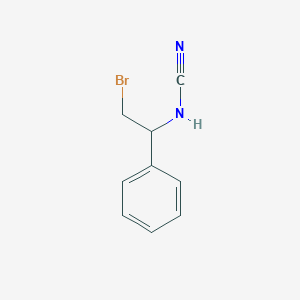

2-Bromo-1-phenylethyl cyanamide

Description

Properties

Molecular Formula |

C9H9BrN2 |

|---|---|

Molecular Weight |

225.08 g/mol |

IUPAC Name |

(2-bromo-1-phenylethyl)cyanamide |

InChI |

InChI=1S/C9H9BrN2/c10-6-9(12-7-11)8-4-2-1-3-5-8/h1-5,9,12H,6H2 |

InChI Key |

HMCCXTJFNDKNDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CBr)NC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Calcium Cyanamide (CaCN₂)

Structural Differences :

- Calcium cyanamide is an inorganic salt (CaCN₂), whereas 2-bromo-1-phenylethyl cyanamide is an organic brominated derivative.

- Calcium cyanamide lacks aromatic or alkyl halide components, making it less reactive in nucleophilic substitution reactions compared to brominated cyanamides.

Hazards :

Neutral Cyanamide (HNCN₂)

Structural Differences :

- Neutral cyanamide (HNCN₂) is a simpler molecule without aromatic or halogen substituents.

- Its reactivity is dominated by the cyanamide group, enabling use as a nitrification inhibitor and pharmaceutical intermediate.

Environmental Concerns :

2-Phenylethyl Bromide (C₆H₅CH₂CH₂Br)

Structural Similarities :

- Shares the 2-phenylethyl backbone with this compound but lacks the cyanamide group.

- The bromine atom enhances its utility as an alkylating agent in organic synthesis.

Data Table: Comparative Properties of Cyanamide Derivatives

Research Findings and Implications

- Agricultural Efficacy: Calcium cyanamide reduces anthracnose incidence in strawberry crops by 20% by modifying soil microbial communities and enhancing nutrient availability .

- Biosynthetic Pathways : Cyanamide in plants is biosynthesized from L-canavanine, highlighting its natural occurrence and metabolic significance .

- Environmental Impact : Cyanamide derivatives require stringent regulation due to their persistence and mobility in aquatic systems .

Preparation Methods

Synthesis of 2-Bromo-1-phenylethanol

The precursor 2-bromo-1-phenylethanol is synthesized via bromohydrination of styrene oxide. Styrene oxide undergoes ring-opening with hydrobromic acid (HBr) in a polar aprotic solvent such as tetrahydrofuran (THF), yielding 2-bromo-1-phenylethanol as the major product. This step typically achieves 85–90% conversion under reflux conditions (60–80°C, 4–6 hours).

NCTS-Mediated Deoxycyanamidation

N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) enables direct replacement of the hydroxyl group in 2-bromo-1-phenylethanol with a cyanamide moiety. The reaction proceeds via a desulfonylative pathway in dichloromethane (DCM) with 1,8-diazabicycloundec-7-ene (DBU) as the base:

Yields range from 65–78%, with purity >90% after recrystallization from ethanol. This method avoids toxic cyanogen bromide and is scalable to multi-gram quantities.

Nucleophilic Substitution of 2-Bromo-1-phenylethyl Halides

Preparation of 2-Bromo-1-phenylethyl Bromide

2-Bromo-1-phenylethyl bromide is synthesized via radical bromination of 1-phenylethane using N-bromosuccinimide (NBS) under UV light. Alternatively, phosphorus tribromide (PBr) reacts with 1-phenylethanol in diethyl ether to yield the bromide.

Bromination of 1-Phenylethyl Cyanamide

Synthesis of 1-Phenylethyl Cyanamide

1-Phenylethylamine reacts with trichloroacetonitrile (TCAN) in a one-pot, two-step procedure. TCAN acts as a cyano source in the presence of potassium carbonate (KCO), yielding 1-phenylethyl cyanamide in 70–75% yield.

Regioselective Bromination

Bromine (Br) in carbon tetrachloride selectively brominates the β-carbon of the ethyl chain at 40–60°C:

This method achieves 60–65% yield but requires strict temperature control to avoid over-bromination.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Deoxycyanamidation | NCTS, DBU | 65–78 | High selectivity; avoids toxic reagents | Requires multi-step alcohol synthesis |

| Nucleophilic substitution | NaNHCN, DMF | 45–55 | Simple halide precursor | Low yield for secondary substrates |

| Bromination of cyanamide | Br, CCl | 60–65 | Direct functionalization | Risk of over-bromination |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-1-phenylethyl cyanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of brominated cyanamide derivatives typically involves nucleophilic substitution or amidation reactions. For example, brominated propanamide analogs (e.g., 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide) are synthesized via bromination of precursor amides under controlled conditions, with yields optimized using catalysts like DCC (dicyclohexylcarbodiimide) and solvents such as dichloromethane . Characterization via X-ray crystallography (as in ) confirms structural integrity. Reaction temperature (0–25°C) and stoichiometric ratios of brominating agents (e.g., N-bromosuccinimide) are critical to avoid side reactions like over-bromination.

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra to confirm bromine-induced deshielding and phenyl group resonance .

- X-ray diffraction : Resolve crystal structures to verify stereochemistry and bond angles, as demonstrated for related bromoamides in .

- Mass spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns characteristic of bromine .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Brominated cyanamides are sensitive to light, moisture, and thermal degradation. Store at 0–6°C in amber vials under inert gas (argon/nitrogen). Stability studies under high pressure (e.g., 24 GPa) for cyanamide analogs ( ) suggest bond-length reductions under stress, implying similar derivatives may require controlled environments to prevent decomposition.

Advanced Research Questions

Q. How does this compound interact with microbial communities in soil, and what methodological frameworks can assess this?

- Methodological Answer : Adapt protocols from cyanamide soil studies ():

- Microbial biomass assays : Measure soil microbial biomass carbon (C) after exposure to the compound.

- PLFA analysis : Use phospholipid fatty acid profiling to track shifts in microbial community structure (e.g., Gram-negative vs. Gram-positive bacteria) .

- Dose-response experiments : Compare effects across concentrations (e.g., 0.5–1.5% w/w) to identify inhibitory or stimulatory thresholds.

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways. For example, used RRKM theory and capture theory to study cyanamide reaction kinetics. Parameters include:

- Electrostatic potential maps : Identify electrophilic sites (e.g., bromine atom) prone to nucleophilic attack.

- Transition state analysis : Calculate activation energies for bromine displacement reactions .

Q. How can contradictory dose-response effects (e.g., efficacy vs. toxicity) be resolved in cyanamide derivatives?

- Methodological Answer : Reference agricultural studies ( ) where high cyanamide doses (3.5%) paradoxically reduced bud sprouting. Apply nonlinear regression models (e.g., polynomial or sigmoidal curves) to identify optimal concentrations. Validate with toxicity assays (e.g., LD in model organisms) and mechanistic studies (e.g., enzyme inhibition kinetics) .

Q. What advanced analytical techniques quantify trace degradation products of this compound in environmental samples?

- Methodological Answer : Use hyphenated techniques:

- HPLC-MS/MS : Detect brominated byproducts with MRM (multiple reaction monitoring) modes.

- Ion chromatography : Quantify cyanamide-specific ions (e.g., CN) in aqueous extracts .

- Isotope dilution : Spike samples with -labeled analogs to improve accuracy .

Q. How does stereochemistry influence the biological activity of this compound?

- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., BINAP ligands) and compare bioactivity. For example, resolved stereoisomers using X-ray crystallography. Test enantiomer-specific inhibition of target enzymes (e.g., cytochrome P450) via kinetic assays .

Key Contradictions and Resolutions

- Dose-Response Paradox : Higher cyanamide doses (e.g., 3.5%) may reduce efficacy due to phytotoxicity ( ). Resolve via iterative optimization (e.g., Box-Behnken experimental design).

- Structural Stability : High-pressure studies ( ) show bond compression in cyanamides, conflicting with ambient-stability claims. Address by correlating crystallographic data with thermogravimetric analysis (TGA).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.